Differentiation via Potent Dual VEGFR-2/FGFR1 Kinase Inhibition in Cancer Models
The 4-trifluoromethyl benzenesulfonamide scaffold, which is a direct analog of the target compound, demonstrates quantifiable superiority over the clinically approved multi-kinase inhibitor sorafenib and the broad-spectrum kinase inhibitor staurosporine in a head-to-head comparison. Compound 6l (a 4-trifluoromethyl benzenesulfonamide derivative) showed significantly greater potency against both VEGFR-2 and FGFR1 kinases [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Compound 6l (4-CF3 analog): VEGFR-2 IC50 = 0.025 µM; FGFR1 IC50 = 0.026 µM |
| Comparator Or Baseline | Sorafenib: 1.8-fold lower activity; Staurosporine: 1.3-fold lower activity |
| Quantified Difference | 1.8x more potent than sorafenib, 1.3x more potent than staurosporine |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This superior potency against clinically relevant cancer targets supports the selection of the 3-methyl-4-(trifluoromethyl)benzenesulfonamide scaffold for developing more effective anti-angiogenic and anti-proliferative therapeutics.
- [1] Hassan RM, Ali IH, El Kerdawy AM, Abo-Elfadl MT, Ghannam IAY. Novel benzenesulfonamides as dual VEGFR2/FGFR1 inhibitors targeting breast cancer: Design, synthesis, anticancer activity and in silico studies. Bioorganic Chemistry. 2024;152:107728. doi:10.1016/j.bioorg.2024.107728 View Source
